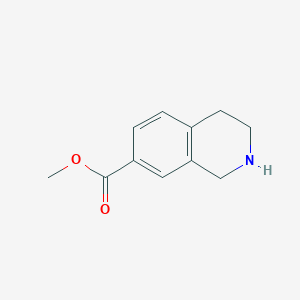

Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate

説明

Core Tetrahydroisoquinoline Scaffold Architecture

The tetrahydroisoquinoline scaffold forms the fundamental structural foundation of methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate, consisting of a benzene ring fused to a saturated six-membered nitrogen-containing heterocycle. The compound's SMILES notation COC(=O)C1=CC2=C(CCNC2)C=C1 clearly delineates the connectivity pattern, where the methyl carboxylate substituent is directly attached to the aromatic portion of the bicyclic system. The tetrahydroisoquinoline core exhibits a unique three-dimensional architecture that positions the nitrogen atom in a chair-like conformation, creating specific spatial relationships between substituents. This scaffold has been recognized as a privileged structure in medicinal chemistry due to its ability to adopt multiple conformations while maintaining structural stability. The aromatic ring provides π-electron density that can participate in various intermolecular interactions, while the saturated ring offers conformational flexibility essential for biological activity.

The bicyclic nature of the tetrahydroisoquinoline system creates distinct chemical environments for substituent attachment, with positions 1, 3, 4, 6, 7, and 8 offering different electronic and steric properties. The 7-position, where the carboxylate group is located in this compound, represents an electron-rich aromatic carbon that can stabilize electron-withdrawing substituents through resonance effects. Studies have demonstrated that the tetrahydroisoquinoline scaffold can undergo various chemical transformations while preserving its core integrity, making it an excellent platform for medicinal chemistry modifications. The nitrogen atom within the saturated ring can exist in different protonation states depending on environmental conditions, significantly affecting the compound's overall polarity and solubility characteristics. This structural versatility has made tetrahydroisoquinoline derivatives attractive targets for pharmaceutical development across multiple therapeutic areas.

Positional Isomerism in Carboxylate Substituent Placement

The placement of the carboxylate substituent at different positions around the tetrahydroisoquinoline ring system creates distinct regioisomers with varying chemical and physical properties. This compound specifically features the ester group attached to the aromatic ring at the 7-position, which corresponds to the meta position relative to the ring fusion point. This positioning creates unique electronic effects due to the electron-withdrawing nature of the carboxylate group and its interaction with the aromatic π-system. Comparative analysis reveals that 7-substituted derivatives often exhibit different reactivity patterns compared to their 3-, 4-, 6-, and 8-substituted counterparts due to distinct resonance and inductive effects. The 7-position offers optimal spacing from the nitrogen-containing saturated ring, minimizing steric interactions while maximizing electronic stabilization.

Research has shown that positional isomerism in carboxylate-substituted tetrahydroisoquinolines significantly affects their synthetic accessibility and chemical stability. The 7-carboxylate derivative demonstrates enhanced stability compared to certain other positional isomers due to favorable resonance interactions between the electron-withdrawing ester group and the aromatic system. Electronic distribution calculations indicate that the 7-position experiences moderate electron density, making it suitable for accommodating electron-withdrawing substituents without destabilizing the overall molecular framework. Synthetic strategies for accessing different positional isomers often require distinct approaches, with 7-substituted derivatives typically prepared through direct aromatic substitution or cyclization reactions that establish the carboxylate group during ring formation. The regioselectivity observed in various synthetic transformations often favors certain positions based on electronic and steric factors inherent to the tetrahydroisoquinoline scaffold.

Comparative Analysis of 3-, 4-, and 7-Carboxylate Derivatives

Comparative structural analysis of methyl 1,2,3,4-tetrahydroisoquinoline carboxylate derivatives reveals significant differences in their molecular properties and conformational preferences. The 3-carboxylate derivative (CAS: 57060-88-5) features the ester group attached to the saturated ring portion of the scaffold, creating distinct steric and electronic environments compared to the 7-substituted analog. The 4-carboxylate isomer (CAS: 681448-82-8) similarly positions the ester on the saturated ring but at the adjacent carbon, resulting in different conformational constraints and reactivity patterns. The 7-carboxylate derivative demonstrates unique properties due to its aromatic substitution pattern, which allows for extended conjugation between the ester carbonyl and the aromatic π-system. These positional differences create distinct chemical signatures that can be readily distinguished through spectroscopic analysis and computational modeling.

| Position | CAS Number | Molecular Weight | Key Structural Features |

|---|---|---|---|

| 3-Carboxylate | 57060-88-5 | 191.23 g/mol | Saturated ring substitution, axial/equatorial preferences |

| 4-Carboxylate | 681448-82-8 | 191.23 g/mol | Saturated ring substitution, adjacent to ring fusion |

| 7-Carboxylate | 220247-69-8 | 191.23 g/mol | Aromatic ring substitution, extended conjugation |

| 8-Carboxylate | 1028330-54-2 | 191.23 g/mol | Aromatic ring substitution, ortho to ring fusion |

The conformational behavior of these isomers shows marked differences due to the varying steric requirements and electronic effects of the carboxylate substituent placement. The 3- and 4-carboxylate derivatives must accommodate the ester group within the chair conformation of the saturated ring, leading to distinct axial and equatorial preferences that affect overall molecular geometry. In contrast, the 7-carboxylate derivative maintains a relatively planar aromatic substitution pattern that does not significantly perturb the saturated ring conformation. Spectroscopic studies have revealed characteristic chemical shift patterns for each isomer, with the 7-carboxylate showing distinct aromatic proton coupling patterns due to the meta-substitution pattern. The electronic properties of these isomers also vary considerably, with the aromatic-substituted derivatives (7- and 8-position) exhibiting different polarization patterns compared to the saturated ring-substituted analogs.

X-Ray Crystallographic Data and Conformational Studies

X-ray crystallographic analysis of tetrahydroisoquinoline derivatives has provided detailed insights into the three-dimensional structural characteristics of these compounds. Recent crystallographic studies of related tetrahydroisoquinoline carboxylates have revealed specific conformational preferences and intermolecular packing arrangements that govern solid-state properties. The crystal structure analysis typically shows the saturated six-membered ring adopting a chair conformation, while the aromatic ring maintains planarity with minimal distortion from idealized geometry. Intermolecular hydrogen bonding patterns often involve the nitrogen atom and the carboxylate functionality, creating extended network structures that stabilize the crystal lattice. These structural determinations have been crucial for understanding the relationship between molecular conformation and physical properties.

Conformational analysis studies using computational methods have complemented experimental crystallographic data to provide comprehensive understanding of the dynamic behavior of this compound. Molecular mechanics calculations using MMP2(85) methodology have been employed to predict conformational energies and equilibrium geometries for various substituted tetrahydroisoquinoline derivatives. These calculations indicate that the 7-carboxylate substitution pattern generally favors conformations that minimize steric interactions while maximizing electronic stabilization through aromatic conjugation. Variable-temperature nuclear magnetic resonance studies have revealed dynamic conformational exchange processes that occur in solution, providing insights into the energy barriers associated with ring interconversion. The combination of crystallographic and computational approaches has established a comprehensive picture of the conformational landscape available to these important pharmaceutical intermediates.

特性

IUPAC Name |

methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)9-3-2-8-4-5-12-7-10(8)6-9/h2-3,6,12H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRHEGJEBOGNAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCNC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443112 | |

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220247-50-7 | |

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Esterification of Phenylalanine to Methyl Ester

A common initial step is the conversion of D-phenylalanine to its methyl ester hydrochloride by reaction with thionyl chloride and methanol. This step achieves high yields (97–99%) and provides a key intermediate for subsequent cyclization reactions.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Esterification | Thionyl chloride, methanol | Room temperature | 97–99 | Produces D-phenylalanine methyl ester hydrochloride |

Removal of Hydrochloric Acid and Isolation of Free Ester

The salt-bound hydrochloric acid is completely removed by neutralization with sodium bicarbonate, followed by extraction with ethyl acetate or methylene chloride and washing with water. This purification step yields the free D-phenylalanine methyl ester base, which is crucial for avoiding side reactions in the cyclization step.

Cyclization via Pictet-Spengler Reaction or Variants

The classical Pictet-Spengler reaction involves heating an amino acid with an aldehyde in concentrated hydrochloric acid, but this method suffers from harsh conditions causing partial racemization (10–17%) and moderate yields (56–68%). This is undesirable for producing optically pure compounds.

- Cyclization of the free D-phenylalanine methyl ester base with formaldehyde or paraformaldehyde in trifluoroacetic acid at room temperature or mild heating.

- This method proceeds smoothly at room temperature over 10–20 hours, or more rapidly at 80°C for 6–7 hours.

- It preserves optical purity (up to 99.9% enantiomeric excess) and achieves high chemical purity (>99%) and yields (80–84%).

Reaction conditions and outcomes:

| Parameter | Classical Pictet-Spengler | Improved Cyclization Method |

|---|---|---|

| Starting material | Free amino acid | D-phenylalanine methyl ester base |

| Cyclization reagent | Formaldehyde in HCl | Formaldehyde or paraformaldehyde in trifluoroacetic acid |

| Temperature | Heating (harsh) | Room temperature or 80°C |

| Reaction time | Several hours | 10–20 hours (RT) or 6–7 hours (80°C) |

| Yield (%) | 56–68 | 80–84 |

| Enantiomeric excess | 66.6–74.1% (racemization) | Up to 99.9% (no racemization) |

| Purity | Moderate | >99% |

| Side products | Bischloromethyl ether (carcinogenic) | Avoided |

Alternative Salt Forms for Cyclization

For enhanced stability and yield, the free base can be converted into various salts such as p-toluenesulfonate, trichloroacetate, methanesulfonate, sulfate, or amidosulfonate. These salts are then cyclized with paraformaldehyde in trifluoroacetic acid under similar mild conditions to yield the methyl ester product with high purity and yield.

Analytical Monitoring

The progress and completion of the cyclization reaction can be monitored by thin-layer chromatography (TLC) using a silica gel F254 plate with a solvent system of chloroform/acetic acid/methanol/water (60/3/45/14 v/v). The Rf values for key compounds are:

| Compound | Rf Value | Color with Ninhydrin or UV |

|---|---|---|

| D-Phenylalanine | 0.50 | Violet (with Ninhydrin, heat) |

| Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate | 0.85 | Yellow |

| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | 0.55 | Yellow |

Summary Table of Preparation Methods

| Step No. | Method/Reaction | Reagents & Conditions | Yield (%) | Optical Purity | Notes |

|---|---|---|---|---|---|

| 1 | Esterification | D-phenylalanine + SOCl2/MeOH, RT | 97–99 | N/A | Formation of methyl ester hydrochloride |

| 2 | Neutralization and Extraction | NaHCO3 neutralization, extraction with EtOAc or CH2Cl2 | Quantitative | N/A | Removal of HCl, isolation of free ester |

| 3 | Cyclization (Improved Pictet-Spengler) | Paraformaldehyde or formaldehyde in TFA, RT or 80°C | 80–84 | 99.9% ee | Mild conditions, no racemization |

| 4 | Salt formation (optional) | Conversion to p-toluenesulfonate, etc., before cyclization | High | Maintained | Enhances stability and yield |

Research Findings and Advantages

- The improved method starting from D-phenylalanine methyl ester avoids the harsh acidic conditions of classical Pictet-Spengler reactions, thus preventing racemization and formation of carcinogenic byproducts such as bischloromethyl ether.

- Optical purity is preserved at a very high level (99.9% ee), which is critical for pharmaceutical applications.

- High chemical purity (>99%) and yields (80–84%) are achieved without extensive purification steps.

- The method is scalable, cost-effective, and environmentally safer due to milder conditions and avoidance of hazardous intermediates.

化学反応の分析

Types of Reactions

Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the tetrahydroisoquinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions include quinoline derivatives, alcohols, and substituted tetrahydroisoquinolines, which can be further utilized in various synthetic applications .

科学的研究の応用

Medicinal Chemistry

Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate has been explored for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases and mood disorders.

Neuroprotective Properties

Research indicates that derivatives of methyl tetrahydroisoquinoline exhibit neuroprotective effects by modulating neurotransmitter systems. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has shown promise as a neuroprotectant against neurotoxicity induced by substances like MPTP (Methyl-phenyl-tetrahydropyridine) and rotenone .

Antidepressant Effects

The compound has also been studied for its antidepressant-like effects. Its mechanism involves the inhibition of monoamine oxidase (MAO), leading to increased levels of monoamines such as dopamine and serotonin in the brain. This suggests potential applications in developing new antidepressants.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized to create complex organic molecules and natural products through various chemical reactions.

Building Block for Complex Molecules

The compound is frequently employed in the synthesis of other tetrahydroisoquinolines and quinoline derivatives. Its structural features allow for diverse modifications that can lead to compounds with altered pharmacological profiles.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in various contexts.

Case Study: Neuroprotection

A study demonstrated that 1MeTIQ provided significant protection against dopaminergic neuron damage in rodent models. The research indicated that the compound could counteract the effects of neurotoxins effectively .

Case Study: Antidepressant Activity

Another investigation focused on the antidepressant potential of methyl tetrahydroisoquinoline derivatives. The findings revealed that these compounds could enhance monoamine levels significantly compared to control groups.

作用機序

The mechanism of action of Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate involves its interaction with various molecular targets. It can inhibit monoamine oxidase enzymes, leading to increased levels of neurotransmitters in the brain. This property makes it a potential candidate for treating neurodegenerative diseases. Additionally, the compound can interact with dopamine receptors, modulating their activity and providing neuroprotective effects .

類似化合物との比較

Comparison with Similar Compounds

Positional Isomers

The position of the carboxylate group on the tetrahydroisoquinoline scaffold significantly influences chemical reactivity and biological activity. Key isomers include:

Substituent Variations

2.2.1. Alkoxy Substituents

Alkoxy groups at the 7-position modulate lipophilicity and receptor binding. Examples include:

2.2.2. Trifluoromethyl and Oxo Derivatives

Electron-withdrawing groups alter electronic properties and metabolic pathways:

生物活性

Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate (MTHIQ) is a compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

MTHIQ belongs to the class of tetrahydroisoquinolines, which are bicyclic compounds derived from isoquinoline. Its structure features a methyl group at the nitrogen atom and a carboxylate group at the 7-position. This unique configuration contributes to its biological activity and differentiates it from other similar compounds.

MTHIQ exhibits its biological effects primarily through interactions with neurotransmitter systems:

- Dopamine Receptor Interaction : MTHIQ acts as an agonist at dopamine receptors, influencing dopamine metabolism pathways. This interaction is crucial for its neuroprotective effects and potential antidepressant properties.

- Monoamine Oxidase Inhibition : The compound is a reversible inhibitor of monoamine oxidase A/B (MAO A/B), which plays a significant role in the metabolism of neurotransmitters such as serotonin and norepinephrine. This inhibition enhances the availability of these neurotransmitters in the synaptic cleft, contributing to its antidepressant-like effects observed in animal models.

Neuroprotective Effects

MTHIQ has shown promise in protecting neuronal cells from damage caused by neurotoxins. Studies indicate that it can prevent neurotoxicity induced by various endogenous neurotoxins, thereby offering potential therapeutic benefits for neurodegenerative disorders.

Antidepressant-Like Activity

In animal studies, MTHIQ has demonstrated antidepressant-like effects comparable to established antidepressants such as imipramine. These effects are likely mediated through its action on dopamine and serotonin pathways.

Anti-Cancer Properties

Research has explored MTHIQ's potential anti-cancer activities. For instance, related compounds have been shown to induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins like Bcl-2. MTHIQ's structural analogs have exhibited binding affinities to Bcl-2 proteins, suggesting that similar mechanisms may be at play .

Pharmacokinetics

The pharmacokinetic profile of MTHIQ indicates high gastrointestinal absorption and interaction with P-glycoprotein, which may influence its bioavailability and distribution within the body. Understanding these properties is essential for optimizing therapeutic applications and dosage regimens.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of MTHIQ in a rat model exposed to neurotoxic agents. The results indicated significant protection against neuronal death, highlighting its potential for treating conditions like Parkinson's disease.

Study 2: Antidepressant Activity

In another study, MTHIQ was administered systemically to rats, resulting in observable antidepressant-like behavior in forced swim tests. The compound's ability to enhance neurotransmitter levels was noted as a contributing factor.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, coupling methyl 2-(pyrimidin-5-yl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylate with substituted anilines in anhydrous THF using potassium tert-butoxide at −20°C (gradually warmed to RT) yields derivatives with moderate-to-high purity . Optimization includes controlling temperature, solvent choice (e.g., THF for moisture sensitivity), and stoichiometric ratios. Lower yields (20–27%) in alkoxy-substituted derivatives (e.g., 8c, 8d) suggest steric or electronic challenges, which may be mitigated by adjusting alkoxy chain length or using protecting groups .

Q. How is this compound characterized using spectroscopic methods, and what are the critical spectral markers?

- Methodological Answer : (300 MHz, chloroform-d) is pivotal. Key markers include:

- Tetrahydroisoquinoline ring protons : Multiplets between δ 2.7–3.5 ppm for CH groups.

- Ester carbonyl : A singlet near δ 3.7–3.9 ppm for the methoxy group.

- Aromatic protons : Resonances at δ 6.8–7.2 ppm for the 7-carboxylate-substituted ring .

- LC-MS or HRMS validates molecular weight, while IR confirms ester C=O stretches (~1700 cm) .

Q. What are the recommended storage conditions and solubility profiles for this compound to ensure compound stability?

- Methodological Answer : Store as a hydrochloride salt at 2–8°C in airtight, light-protected containers to prevent hydrolysis or oxidation . The free base is soluble in polar aprotic solvents (e.g., DCM, THF) but may require sonication for full dissolution. Aqueous solubility is limited; use DMSO for biological assays (≤10 mM stock solutions) .

Advanced Research Questions

Q. How does this compound serve as an intermediate in designing selective kinase inhibitors, such as DDR1 inhibitors?

- Methodological Answer : The carboxylate group enables coupling with amines (e.g., 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline) to form carboxamide derivatives. These derivatives act as DDR1 inhibitors by mimicking ATP-binding motifs. Activity is validated via kinase assays (IC values) and crystallography to confirm binding modes . Modifications at the 2-position (e.g., pyrimidinyl groups) enhance selectivity over DDR2 .

Q. What strategies are employed to analyze and resolve contradictions in biological activity data across different disease models for this compound?

- Methodological Answer : Discrepancies in anti-proliferative activity (e.g., colorectal vs. glioma models) may arise from tissue-specific receptor expression or metabolic stability. Cross-validate using:

- In vitro models : Cell lines with defined receptor profiles (e.g., opioid receptor-expressing lines for neuroactivity ).

- Pharmacokinetic profiling : Assess bioavailability and metabolite formation (e.g., ester hydrolysis) .

- Orthogonal assays : Compare IC values from enzymatic assays (e.g., tyrosine kinase inhibition) with cell viability data .

Q. How can structural modifications at the 7-position of the tetrahydroisoquinoline scaffold influence binding affinity to neurological targets?

- Methodological Answer : Substituents at the 7-position (e.g., methoxy, trifluoromethyl) alter steric and electronic properties. For example:

- Methoxy groups : Enhance blood-brain barrier penetration but may reduce affinity for peripheral targets .

- Trifluoromethyl groups : Increase lipophilicity and metabolic stability, as seen in analogs like 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline .

- Carboxylate esters : Serve as prodrugs, hydrolyzing in vivo to active acids . SAR studies using radiolabeled analogs (e.g., I derivatives) quantify target engagement .

Q. What in vivo models are appropriate for evaluating the neuropharmacological potential of this compound derivatives?

- Methodological Answer :

- Neuroprotection models : MPTP-induced parkinsonism in mice to assess dopaminergic neuron protection .

- Cancer models : Subcutaneous xenografts (e.g., colorectal carcinoma) to evaluate anti-proliferative efficacy .

- Pharmacodynamic markers : Measure metabolite levels in plasma via LC-MS and correlate with behavioral outcomes (e.g., rotarod performance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。